
ATP synthase inhibitor 2 (TFA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ATP synthase inhibitor 2 (TFA) is a potent inhibitor of the enzyme ATP synthase, specifically targeting the ATP synthase of Pseudomonas aeruginosa. This compound has shown significant efficacy in inhibiting ATP synthesis, making it a valuable tool in scientific research and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ATP synthase inhibitor 2 (TFA) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation reactions, purification steps, and crystallization .
Industrial Production Methods: Industrial production of ATP synthase inhibitor 2 (TFA) would likely involve large-scale organic synthesis processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also include steps for the safe handling and disposal of any hazardous reagents used .
化学反应分析
Types of Reactions: ATP synthase inhibitor 2 (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, potentially altering the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive form of the inhibitor, while reduction could result in a less active form. Substitution reactions can produce derivatives with altered biological activity .
科学研究应用
ATP synthase inhibitor 2 (TFA) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of ATP synthesis and inhibition.
Biology: Helps in understanding the role of ATP synthase in cellular metabolism and energy production.
Medicine: Potential therapeutic applications in treating infections caused by Pseudomonas aeruginosa by inhibiting its ATP synthase.
Industry: Could be used in the development of new antibiotics and other antimicrobial agents
作用机制
ATP synthase inhibitor 2 (TFA) exerts its effects by binding to the ATP synthase enzyme, specifically targeting the Fo component of the enzyme. This binding inhibits the enzyme’s ability to synthesize ATP, thereby disrupting the energy production process in the target organism. The inhibition of ATP synthesis leads to a decrease in cellular energy levels, ultimately resulting in the death of the organism .
相似化合物的比较
Bedaquiline: Another ATP synthase inhibitor used in the treatment of tuberculosis.
Oligomycin: A well-known inhibitor of mitochondrial ATP synthase.
Resveratrol: A natural compound that inhibits ATP synthase and has various biological effects
Uniqueness: ATP synthase inhibitor 2 (TFA) is unique in its specific targeting of Pseudomonas aeruginosa ATP synthase, making it particularly valuable in research focused on this pathogen. Its high potency and specificity set it apart from other ATP synthase inhibitors, which may have broader or less targeted effects .
属性
分子式 |
C23H23F3N2O5S |
|---|---|
分子量 |
496.5 g/mol |
IUPAC 名称 |
methyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylsulfanylquinolin-3-yl)methylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C21H22N2O3S.C2HF3O2/c1-26-21(25)19(11-14-7-9-17(24)10-8-14)22-13-16-12-15-5-3-4-6-18(15)23-20(16)27-2;3-2(4,5)1(6)7/h3-10,12,19,22,24H,11,13H2,1-2H3;(H,6,7)/t19-;/m0./s1 |
InChI 键 |
PPGYAJYWNDWHFF-FYZYNONXSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
规范 SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NCC2=CC3=CC=CC=C3N=C2SC.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


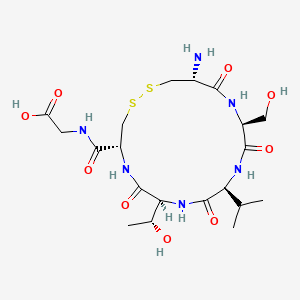
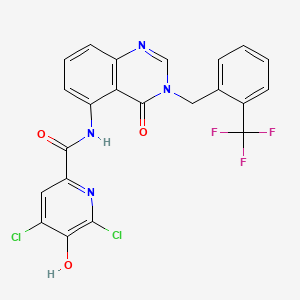
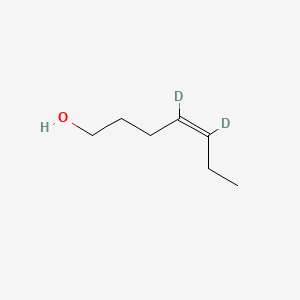
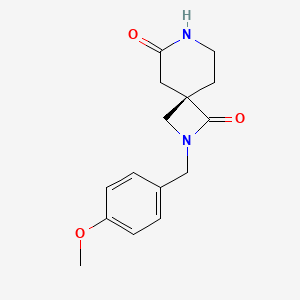
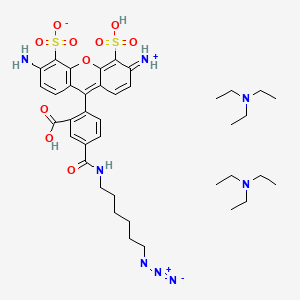
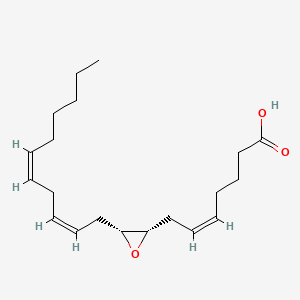
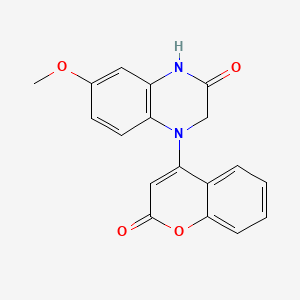
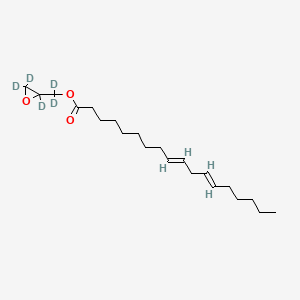
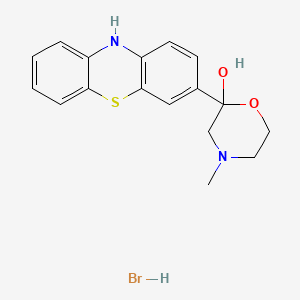

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)
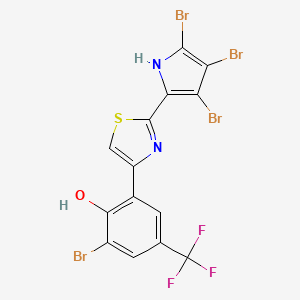
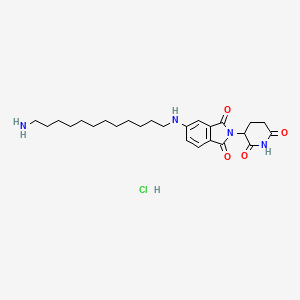
![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
